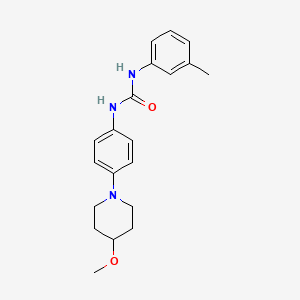

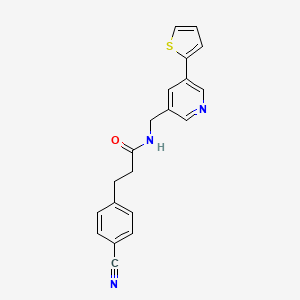

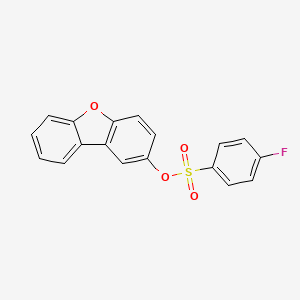

1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(m-tolyl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(m-tolyl)urea, also known as MP-10, is a synthetic compound that belongs to the class of phenylpiperazine derivatives. It is a potent and selective antagonist of the serotonin 5-HT1A receptor, which is involved in regulating mood, anxiety, and stress. MP-10 has been studied extensively for its potential therapeutic applications in the treatment of depression, anxiety disorders, and substance abuse.

科学的研究の応用

Chemical Synthesis and Protective Groups

In the realm of organic synthesis, compounds like 1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(m-tolyl)urea play a crucial role as intermediates or protective groups. For example, Reese, Serafinowska, and Zappia (1986) discussed the use of a related compound, 1-[(2-chloro-4-methyl)phenyl]-4-methoxypiperidin-4-yl (Ctmp), as a protective group for 2′-hydroxy functions in oligoribonucleotide synthesis. They highlighted its stability under hydrolytic conditions, making it suitable for delicate chemical synthesis processes (Reese, Serafinowska, & Zappia, 1986).

Medicinal Chemistry: Inhibitors and Drug Discovery

The compound's structure is analogous to those used in the development of inhibitors for various enzymes and receptors. Wan et al. (2019) described the metabolism of TPPU, a potent soluble epoxide hydrolase (sEH) inhibitor, highlighting its use in research for modulating inflammation and protecting against conditions like hypertension and neuropathic pain. This underscores the potential of structurally similar compounds in drug discovery and development (Wan et al., 2019).

Polymer Science: Initiators for Polymerization

N-aryl-N′-pyridyl ureas, which share a similar structural motif with 1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(m-tolyl)urea, have been synthesized and used as thermal latent initiators in the ring-opening polymerization of epoxides. Makiuchi, Sudo, and Endo (2015) demonstrated how these compounds could control the polymerization process, impacting the material properties of the resulting polymers (Makiuchi, Sudo, & Endo, 2015).

Corrosion Inhibition

In the field of materials science, specifically in corrosion inhibition, Bahrami and Hosseini (2012) explored the effectiveness of similar urea compounds in protecting mild steel in hydrochloric acid solutions. These studies suggest potential applications of 1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(m-tolyl)urea in enhancing the durability and lifespan of metal components (Bahrami & Hosseini, 2012).

Cancer Research

Al-Sanea, Khan, Abdelazem, Lee, Mok, Gamal, Shaker, Afzal, Youssif, and Omar (2018) investigated the antiproliferative activity of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives against various cancer cell lines. The study revealed significant efficacies of certain derivatives, pointing to the potential of 1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(m-tolyl)urea in cancer research and therapy (Al-Sanea et al., 2018).

特性

IUPAC Name |

1-[4-(4-methoxypiperidin-1-yl)phenyl]-3-(3-methylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O2/c1-15-4-3-5-17(14-15)22-20(24)21-16-6-8-18(9-7-16)23-12-10-19(25-2)11-13-23/h3-9,14,19H,10-13H2,1-2H3,(H2,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZAHIOJQFIDKCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)N3CCC(CC3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(m-tolyl)urea | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-cyano-3-methylbutan-2-yl)-2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2695485.png)

![N-(4-(furan-2-carboxamido)phenyl)-6-methyl-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2695487.png)

![4-Methyl-5-[[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]-1,3-thiazole](/img/structure/B2695493.png)

![5-[(2,2-Difluoro-5-azaspiro[2.3]hexan-5-yl)sulfonyl]-3-methyl-1,3-benzoxazol-2-one](/img/structure/B2695497.png)

![4-fluoro-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2695502.png)